Regioisomeric Specificity: [3,4-c] vs. [3,2-c] Pyrrolopyrazole Core Geometry
The target compound features a pyrrolo[3,4-c]pyrazole scaffold, which is a specific regioisomer covered in kinase inhibitor patents. The linear [3,4-c] fusion pattern is a key structural determinant for activity, whereas the [3,2-c] regioisomer produces a different geometry that is excluded from these active series. The [3,2-c] analog, tert-butyl 1-(piperidin-4-yl)-1H-pyrrolo[3,2-c]pyrazole-5-carboxylate, is not claimed or exemplified in patent US20050032839 [1].
| Evidence Dimension | Regioisomeric Form and Patent Inclusion |
|---|---|
| Target Compound Data | Pyrrolo[3,4-c]pyrazole core; included in patent US20050032839 general formula (I) |
| Comparator Or Baseline | Pyrrolo[3,2-c]pyrazole core; not included in patent US20050032839 claims |
| Quantified Difference | Qualitative: exclusive presence in active kinase inhibitor series |
| Conditions | Patent claims defining general formula (I) for kinase inhibitors |
Why This Matters
The specific regioisomer is required to replicate patented SAR; using the wrongful regioisomer guarantees a different pharmacological outcome.
- [1] Fancelli, D., Forte, B., Moll, J., Varasi, M., & Vianello, P. (2005). Pyrrolo[3,4-c]pyrazole derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions comprising them. U.S. Patent Application US20050032839 A1. View Source
